LSZ102 - 2135600-76-7

LSZ102

Catalog Number: EVT-274015
CAS Number: 2135600-76-7
Molecular Formula: C25H17F3O4S
Molecular Weight: 470.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-3-(4-((2-(2-(1,1-difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid, also known as LSZ102, is a novel, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) currently under investigation for its potential in treating estrogen receptor-positive (ER+) breast cancer. [, , , , , , ] This compound belongs to a class of therapeutics that function by binding to the estrogen receptor alpha (ERα), antagonizing its activity, and promoting its degradation. [, , ] LSZ102 has shown promising preclinical activity against both wild-type and mutant ERα, indicating its potential to overcome resistance mechanisms commonly observed with existing endocrine therapies. [, ]

Subsequent optimization efforts led to a more streamlined and efficient synthetic route. This improved process replaced the Suzuki coupling with a two-step approach: - A palladium-catalyzed conversion of an aryl bromide to a phenol. [, ]- A palladium-catalyzed C-H activation as the key step. [, ]

This revised strategy significantly improved the overall yield, reduced the number of synthetic steps, and eliminated the need for chromatographic purifications, making it more suitable for large-scale manufacturing. [, ] One notable optimization for large-scale synthesis involved the use of the surfactant TPGS-750-M in a Suzuki-Miyaura cross-coupling step. []

Fulvestrant

  • Compound Description: Fulvestrant is a steroidal selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor-positive (ER+) breast cancer. [, , ]

Ribociclib (LEE011)

  • Compound Description: Ribociclib is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in combination with endocrine therapy for the treatment of ER+ advanced breast cancer. [, , ]
  • Relevance: Ribociclib has demonstrated synergistic activity with LSZ102 in preclinical models. [, ] Clinical trials are investigating the safety and efficacy of combining LSZ102 with ribociclib in patients with ER+ advanced breast cancer. [, , ]

Alpelisib (BYL719)

  • Compound Description: Alpelisib is a phosphoinositide 3-kinase (PI3K) alpha-specific inhibitor. [, ]
  • Relevance: Preclinical studies demonstrated synergistic antitumor activity when LSZ102 was co-administered with alpelisib. [, ] Clinical trials have been conducted to evaluate the safety and efficacy of combining LSZ102 and alpelisib in patients with ER+ advanced breast cancer. [, ]

Estradiol (E2)

  • Compound Description: Estradiol is an endogenous estrogen that binds to and activates estrogen receptors. []
  • Relevance: Estradiol serves as a reference compound in studies evaluating the binding affinity and shape similarity of SERDs, including LSZ102, to the estrogen receptor. []
  • Compound Description: Amcenestrant is a non-steroidal SERD under investigation for the treatment of ER-positive breast cancer. []
  • Relevance: Amcenestrant, along with other non-steroidal SERDs such as elacestrant, camizestrant, and giredestrant, are compared to LSZ102 and fulvestrant in terms of their efficacy and binding mechanisms with the ERα receptor. []
  • Compound Description: Elacestrant is a non-steroidal SERD under investigation for the treatment of ER-positive breast cancer. []
  • Relevance: Similar to amcenestrant, elacestrant is compared to LSZ102 and other SERDs in silico studies analyzing their binding interactions and potential for ERα downregulation. []

Camizestrant

  • Compound Description: Camizestrant is a non-steroidal SERD under investigation for the treatment of ER-positive breast cancer. []
  • Relevance: Camizestrant is grouped with other undertrial SERDs, including LSZ102, for comparative analysis in silico regarding their shape similarity, binding mechanisms, and stability with the ERα receptor. []
  • Compound Description: Giredestrant is a non-steroidal SERD under investigation for the treatment of ER-positive breast cancer. []
  • Relevance: Giredestrant is included in comparative analyses alongside LSZ102 and other SERDs to evaluate their binding affinities, stability within the ERα active site, and potential as therapeutic agents for ER+ breast cancer treatment. []

LSZ102 Sulphate Metabolite (M5)

  • Compound Description: LSZ102 Sulphate Metabolite (M5) is a major metabolite of LSZ102 identified in human plasma and in vitro studies using human liver and intestinal fractions. []
  • Relevance: This metabolite provides insights into the metabolism of LSZ102 in humans, particularly highlighting the role of sulphation in its first-pass metabolism. Though M5 possesses weak pharmacological activity, it is not considered a toxicological risk due to its nature as a phase II conjugate. []

LSZ102 Glucuronide Metabolite (M4)

  • Compound Description: LSZ102 Glucuronide Metabolite (M4) represents a key metabolite observed in preclinical species, particularly rats, after oral LSZ102 administration. []
  • Relevance: Contrasting the predominant sulphate metabolite (M5) in humans, M4 highlights a species difference in LSZ102 metabolism. This difference underscores the importance of understanding species-specific metabolic pathways during drug development. Similar to M5, M4 exhibits minimal pharmacological activity and does not present a significant toxicological concern. []

LSZ102 Secondary Glucuronide/Sulphate Metabolite (M12)

  • Compound Description: LSZ102 Secondary Glucuronide/Sulphate Metabolite (M12) is a secondary metabolite formed through further conjugation of either M4 or M5. []
  • Relevance: This metabolite underscores the complex metabolic pathways of LSZ102. While M12 is identified in metabolic profiles, it demonstrates negligible pharmacological activity, reinforcing the safety profile of LSZ102 and its metabolites. []

Compound 40

  • Compound Description: Compound 40 is a thieno[2,3-e]indazole derivative designed as a structural modification of LSZ102, aiming to improve its pharmacological properties. []
  • Relevance: Developed through structure-based optimization, Compound 40 demonstrates superior pharmacokinetic properties, potent ERα degradation, and improved antitumor efficacy compared to LSZ102 in preclinical breast cancer models. This highlights the potential for further optimization of the LSZ102 scaffold. []

Compound D8

  • Compound Description: Compound D8 is a novel compound designed based on 3D-QSAR, molecular docking, and molecular dynamics simulations using LSZ102 and its derivatives as templates. []
  • Relevance: This compound represents a potential lead compound for SERD development, exhibiting predicted activity comparable to LSZ102. In silico studies suggest favorable ADMET and bioavailability profiles for D8, making it a promising candidate for further investigation. []
Synthesis Analysis

Technical Details:

  1. Starting Materials: The synthesis typically starts with commercially available compounds.
  2. Key Reactions:
    • Bromination: Introduction of bromine atoms to facilitate further reactions.
    • Suzuki Coupling: A cross-coupling reaction that forms carbon-carbon bonds using palladium catalysts.
    • Hydrolysis: Conversion of esters to acids or alcohols to achieve the desired functional groups.
Molecular Structure Analysis

LSZ-102 features a complex molecular structure characterized by a benzothiophene core. This structural motif is crucial for its biological activity as it interacts specifically with estrogen receptors.

Structure Data:

  • Molecular Formula: C18H20ClN2O3S
  • Molecular Weight: Approximately 368.88 g/mol
  • Key Functional Groups: Includes an aromatic ring and various substituents that enhance receptor binding.

The three-dimensional conformation of LSZ-102 allows for optimal interaction with estrogen receptors, which is critical for its function as a selective estrogen receptor degrader .

Chemical Reactions Analysis

LSZ-102 undergoes several chemical reactions that are essential for its activity as an estrogen receptor degrader. These reactions primarily involve binding to the estrogen receptor, leading to receptor degradation rather than mere antagonism.

Technical Details:

  1. Binding Affinity: LSZ-102 exhibits high affinity for the estrogen receptor alpha subtype, which is significant in breast cancer treatment.
  2. Degradation Mechanism: Upon binding, LSZ-102 promotes the ubiquitination and subsequent proteasomal degradation of the receptor, effectively reducing estrogen signaling pathways in cancer cells.

This mechanism distinguishes LSZ-102 from traditional selective estrogen receptor modulators that merely block receptor activity without promoting degradation .

Mechanism of Action

The mechanism through which LSZ-102 exerts its effects involves several key processes:

  1. Receptor Binding: LSZ-102 binds selectively to the estrogen receptor alpha.
  2. Induction of Degradation: Following binding, it triggers the ubiquitin-proteasome pathway leading to the degradation of the receptor.
  3. Reduction of Estrogenic Activity: This action leads to decreased proliferation of estrogen-dependent tumors.

Data from competitive binding assays indicate that LSZ-102 has a high potency in degrading estrogen receptors compared to other agents .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with biological targets through non-covalent interactions primarily involving hydrogen bonding and hydrophobic interactions.

Relevant analyses confirm that these properties contribute to its effectiveness as a therapeutic agent against breast cancer .

Applications

LSZ-102 holds significant promise in scientific research and clinical applications, particularly in oncology:

  1. Cancer Treatment: Primarily investigated for treating estrogen receptor-positive breast cancer.
  2. Research Tool: Serves as a model compound for studying selective estrogen receptor degradation mechanisms.
  3. Drug Development: Potentially useful as a lead compound for developing new therapeutics targeting similar pathways.

The ongoing research into LSZ-102's efficacy and safety profiles continues to support its potential role in modern cancer therapies .

Properties

CAS Number

2135600-76-7

Product Name

LSZ-102

IUPAC Name

(E)-3-[4-[[2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid

Molecular Formula

C25H17F3O4S

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C25H17F3O4S/c1-25(27,28)20-12-15(26)5-9-18(20)24-23(19-10-6-16(29)13-21(19)33-24)32-17-7-2-14(3-8-17)4-11-22(30)31/h2-13,29H,1H3,(H,30,31)/b11-4+

InChI Key

SJXNPGGVGZXKKI-NYYWCZLTSA-N

SMILES

CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)(F)F

Solubility

Soluble in DMSO

Synonyms

LSZ102; LSZ-102; LSZ 102; SERD LSZ102; SERD LSZ-102; SERD LSZ 102;

Canonical SMILES

CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)(F)F

Isomeric SMILES

CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)/C=C/C(=O)O)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.